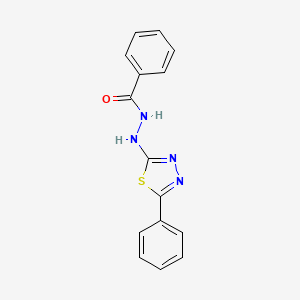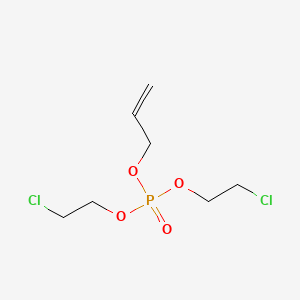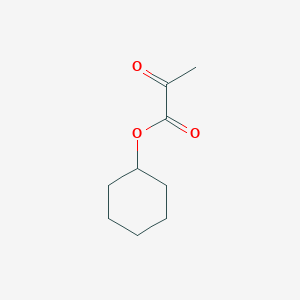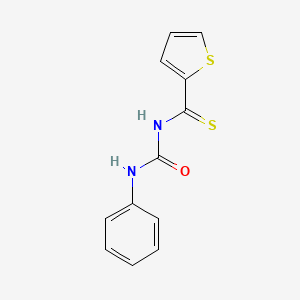
1-Phenyl-3-(thiophene-2-carbothioyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(thiophene-2-carbothioyl)urea is a compound that combines a phenyl group, a thiophene ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique properties to the compound, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiophene-2-carbothioyl)urea typically involves the reaction of thiophene-2-carbonyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(thiophene-2-carbothioyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
1-Phenyl-3-(thiophene-2-carbothioyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(thiophene-2-carbothioyl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene ring can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(thiophene-2-carbonyl)urea: Similar structure but lacks the carbothioyl group.
1-Phenyl-3-(furan-2-carbothioyl)urea: Contains a furan ring instead of a thiophene ring.
1-Phenyl-3-(pyridine-2-carbothioyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-Phenyl-3-(thiophene-2-carbothioyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Propriétés
Numéro CAS |
51774-61-9 |
|---|---|
Formule moléculaire |
C12H10N2OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-phenyl-3-(thiophene-2-carbothioyl)urea |
InChI |
InChI=1S/C12H10N2OS2/c15-12(13-9-5-2-1-3-6-9)14-11(16)10-7-4-8-17-10/h1-8H,(H2,13,14,15,16) |
Clé InChI |
LBNCNDWERQJPGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=S)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


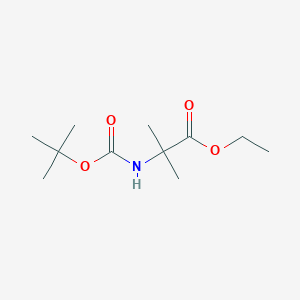
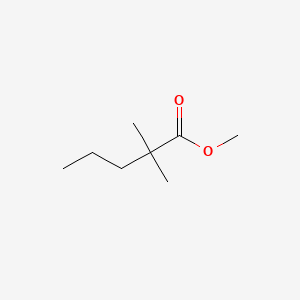

![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
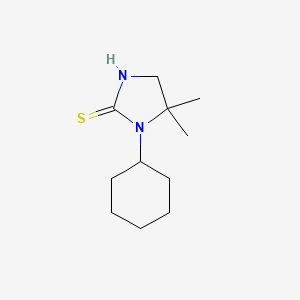
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


